3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene
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Overview
Description
3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene is an organic compound characterized by its unique structure, which includes a prop-1-ene group and a propoxy group connected through a dimethylated carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene typically involves the reaction of 2,2-dimethyl-3-hydroxypropyl prop-2-en-1-yl ether with a suitable alkylating agent under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where nucleophiles such as halides or amines replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- Methyl isoeugenol
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a prop-1-ene group and a propoxy group linked through a dimethylated carbon makes it a versatile compound for various synthetic and industrial processes.
Properties
IUPAC Name |
2,2-dimethyl-1,3-bis(prop-2-enoxy)propane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-5-7-12-9-11(3,4)10-13-8-6-2/h5-6H,1-2,7-10H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCBQCNPRNARBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC=C)COCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720339 |
Source
|
Record name | 3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-01-0 |
Source
|
Record name | 3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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